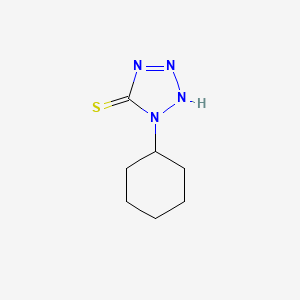

1-Cyclohexyl-1H-tetrazole-5-thiol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 176343. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-cyclohexyl-2H-tetrazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4S/c12-7-8-9-10-11(7)6-4-2-1-3-5-6/h6H,1-5H2,(H,8,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFYPTOJTJONMJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=S)N=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80351749 | |

| Record name | 1-Cyclohexyl-1H-tetrazole-5-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49847-44-1 | |

| Record name | 49847-44-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176343 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Cyclohexyl-1H-tetrazole-5-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-cyclohexyl-1H-1,2,3,4-tetrazole-5-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Cyclohexyl-1H-tetrazole-5-thiol

This technical guide provides a comprehensive overview of the primary synthetic pathway for 1-Cyclohexyl-1H-tetrazole-5-thiol, a versatile heterocyclic compound with applications in pharmaceutical and materials science research. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and a logical visualization of the synthesis process.

Introduction

This compound belongs to the class of tetrazole-thiols, which are known for their diverse biological activities and utility as building blocks in organic synthesis. The synthesis of this compound is most effectively achieved through the reaction of cyclohexyl isothiocyanate with an azide salt, a robust and well-established method in heterocyclic chemistry. This guide will focus on a facile and efficient one-pot synthesis method.

Core Synthesis Pathway

The principal synthesis route involves the [3+2] cycloaddition reaction between cyclohexyl isothiocyanate and sodium azide. This reaction is typically facilitated by a catalyst or conducted in a suitable solvent system to ensure high yields and purity of the final product.

A highly effective and mild method involves the use of pyridine in water at room temperature, which proceeds smoothly to give the desired tetrazole-thione.[1] The reaction is generally complete within a few hours, yielding the product as a solid that can be purified by recrystallization.[1]

Experimental Protocol

This section details a widely applicable experimental procedure for the synthesis of this compound, adapted from established methods for related compounds.[1][2]

Materials:

-

Cyclohexyl isothiocyanate

-

Sodium azide (NaN₃)

-

Pyridine

-

Water

-

Ethyl acetate

-

n-Hexane

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, a mixture of cyclohexyl isothiocyanate (1 mmol), sodium azide (1.2 mmol), and pyridine (3 mmol) is prepared in water (3 mL).

-

The reaction mixture is stirred vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 2 hours.[1]

-

Upon completion, the reaction mixture is transferred to a separatory funnel and extracted with ethyl acetate (3 x 10 mL).

-

The combined organic layers are dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude product is purified by recrystallization from a mixture of ethyl acetate and n-hexane to afford pure this compound as a white solid.[2]

Quantitative Data

The following table summarizes the typical quantitative data associated with the synthesis of 1-substituted-1H-tetrazole-5-thiols via the isothiocyanate and azide reaction. Yields for the specific synthesis of this compound are expected to be in a similar range.

| Parameter | Value | Reference |

| Reaction Time | 2 hours | [1] |

| Reaction Temperature | Room Temperature | [1] |

| Typical Yields | 76-97% | [1] |

Visualization of the Synthesis Pathway

The following diagrams illustrate the logical flow of the synthesis process.

Caption: Synthesis pathway of this compound.

Caption: Experimental workflow for the synthesis and purification.

Conclusion

The synthesis of this compound from cyclohexyl isothiocyanate and sodium azide is a straightforward and efficient process. The use of a pyridine/water system at room temperature provides a mild and high-yielding route to the desired product. This guide provides the necessary details for researchers to successfully replicate this synthesis in a laboratory setting. Further optimization of reaction conditions and purification techniques may lead to even higher yields and purity.

References

An In-depth Technical Guide on the Physicochemical Properties of 1-Cyclohexyl-1H-tetrazole-5-thiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Cyclohexyl-1H-tetrazole-5-thiol is a heterocyclic organic compound featuring a tetrazole ring substituted with a cyclohexyl group and a thiol group. This molecule and its derivatives are of significant interest in medicinal chemistry, primarily as intermediates in the synthesis of pharmacologically active agents. A thorough understanding of its physicochemical properties is crucial for its application in drug design, formulation development, and pharmacokinetic studies. This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound, details experimental protocols for their determination, and explores its relevance in established signaling pathways.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. It is important to note that while some properties have been computationally predicted, experimental data for others remain to be definitively established.

Table 1: General and Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₂N₄S | PubChem[1] |

| Molecular Weight | 184.26 g/mol | PubChem[1] |

| CAS Number | 49847-44-1 | PubChem[1] |

| IUPAC Name | 1-cyclohexyl-1,2,3,4-tetrazole-5-thiol | PubChem[1] |

| XLogP3 (Computed) | 3.1 | PubChem[1] |

| Polar Surface Area | 72.1 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

Table 2: Experimental and Estimated Physical Properties

| Property | Value | Notes |

| Melting Point | Not available | A related compound, 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole, has a reported melting point of 50-51 °C. |

| Boiling Point | Not available | Data not found in the searched literature. |

| Solubility | Not experimentally determined | Expected to have low solubility in water and higher solubility in organic solvents. |

| pKa | Not experimentally determined | The thiol group imparts acidic properties to the molecule. |

Role in Signaling Pathways: Precursor to Cilostazol

Derivatives of this compound are key intermediates in the synthesis of Cilostazol, a potent and selective inhibitor of phosphodiesterase 3 (PDE3).[2] Cilostazol is utilized clinically for its antiplatelet and vasodilatory effects, primarily in the treatment of intermittent claudication. The mechanism of action of Cilostazol provides insight into a significant signaling pathway relevant to this class of compounds.

Cilostazol exerts its therapeutic effects by inhibiting the PDE3 enzyme, which is responsible for the degradation of cyclic adenosine monophosphate (cAMP). By blocking this degradation, Cilostazol leads to an increase in intracellular cAMP levels in platelets and vascular smooth muscle cells. This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, resulting in the inhibition of platelet aggregation and vasodilation.

Experimental Protocols for Physicochemical Characterization

To facilitate further research and development, this section outlines detailed methodologies for the experimental determination of key physicochemical properties of this compound.

Determination of Melting Point

The melting point can be determined using a standard capillary melting point apparatus.

-

Apparatus: Capillary melting point apparatus, capillary tubes, thermometer.

-

Procedure:

-

A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point range.

-

Determination of Aqueous Solubility

The shake-flask method is a common and reliable technique for determining equilibrium solubility.

-

Apparatus: Analytical balance, scintillation vials with screw caps, orbital shaker with temperature control, centrifuge, HPLC or UV-Vis spectrophotometer.

-

Procedure:

-

An excess amount of this compound is added to a series of vials containing a known volume of purified water or a relevant buffer solution (e.g., phosphate-buffered saline at various pH values).

-

The vials are sealed and placed on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C).

-

The samples are agitated until equilibrium is reached (typically 24-48 hours).

-

The resulting suspensions are centrifuged to pellet the undissolved solid.

-

An aliquot of the supernatant is carefully removed, filtered, and diluted as necessary.

-

The concentration of the dissolved compound in the filtrate is determined using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Determination of pKa

The pKa of the thiol group can be determined by potentiometric titration or UV-Vis spectrophotometry.

-

Apparatus: pH meter with a calibrated electrode, automatic titrator or burette, UV-Vis spectrophotometer, quartz cuvettes.

-

Procedure (Potentiometric Titration):

-

A known concentration of this compound is dissolved in a suitable solvent mixture (e.g., water-methanol).

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

-

The pH of the solution is measured after each addition of the titrant.

-

A titration curve (pH vs. volume of titrant) is plotted.

-

The pKa is determined as the pH at the half-equivalence point.

-

Determination of LogP (Octanol-Water Partition Coefficient)

The shake-flask method is the traditional approach for determining the octanol-water partition coefficient (LogP).

-

Apparatus: Separatory funnels, orbital shaker, centrifuge, analytical instrumentation (HPLC or GC).

-

Procedure:

-

Water and n-octanol are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.

-

A known amount of this compound is dissolved in either the water-saturated octanol or the octanol-saturated water.

-

The solution is placed in a separatory funnel with a known volume of the other phase.

-

The funnel is shaken gently for a set period to allow for partitioning, and then the phases are allowed to separate.

-

The concentration of the compound in each phase is determined using a suitable analytical method.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

-

Conclusion

This compound is a valuable building block in medicinal chemistry. This guide has summarized its key physicochemical properties, highlighting areas where experimental data is needed. The provided experimental protocols offer a framework for researchers to obtain these critical parameters. Furthermore, understanding its connection to the signaling pathway of Cilostazol underscores its potential in the development of novel therapeutics targeting the phosphodiesterase family and related pathways. Further investigation into the direct biological activities of this compound may also yield promising results.

References

Unveiling the Structural Landscape of 1-Cyclohexyl-1H-tetrazole-5-thiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature search, a specific single-crystal X-ray diffraction analysis for 1-cyclohexyl-1H-tetrazole-5-thiol is not publicly available. This guide provides a comprehensive overview based on available data for the compound, its analogs, and general principles of crystal structure analysis. The experimental protocols and structural analysis are presented as a predictive guide for researchers working with this and related molecules.

Introduction

This compound is a heterocyclic compound featuring a tetrazole ring, a cyclohexyl group, and a thiol substituent. Tetrazole derivatives are of significant interest in medicinal chemistry and materials science due to their bioisosteric relationship with carboxylic acids and their ability to participate in a variety of intermolecular interactions. Understanding the three-dimensional arrangement of atoms in the crystalline state is crucial for rational drug design, polymorphism screening, and materials engineering. This technical guide outlines the prospective crystal structure analysis of this compound, including hypothetical data, detailed experimental protocols, and an analysis of potential intermolecular interactions.

Compound Profile

While a solved crystal structure is not available, fundamental properties of this compound have been reported.

| Property | Value |

| Molecular Formula | C₇H₁₂N₄S |

| Molecular Weight | 184.26 g/mol |

| CAS Number | 49847-44-1 |

Synthesis of N-Cyclohexyl Tetrazole Derivatives

The synthesis of N-cyclohexyl tetrazoles typically involves the formation of an amide followed by cyclization. A representative synthesis for a related compound, N-cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole, involves the following steps[1][2]:

-

Amide Formation: 5-chlorovaleronitrile and cyclohexanol are reacted in the presence of concentrated sulfuric acid to yield 5-chloro-N-cyclohexylpentanamide[1].

-

Cyclization: The resulting amide is treated with phosphorus pentachloride, followed by an azide source such as trimethylsilyl azide or sodium azide, to facilitate the cyclization and formation of the tetrazole ring[1][2].

A plausible route for the synthesis of this compound could involve the reaction of cyclohexyl isothiocyanate with an azide source.

Experimental Protocols for Crystal Structure Analysis

The determination of a crystal structure is a systematic process involving crystallization, data collection, and structure solution and refinement.

4.1. Crystallization

Obtaining high-quality single crystals is the prerequisite for X-ray diffraction analysis. Common crystallization techniques include:

-

Slow Evaporation: A solution of the compound in a suitable solvent (e.g., ethanol, acetone, or a mixture) is allowed to evaporate slowly at a constant temperature.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container within a larger sealed vessel containing a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant's vapor into the solution can induce crystallization.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, reducing the solubility and promoting crystal growth.

4.2. Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

Once suitable crystals are obtained (typically 0.1-0.3 mm in size), they are mounted on a goniometer head of a diffractometer.

-

X-ray Source: Monochromatic X-rays, commonly from a copper (Cu) or molybdenum (Mo) source, are directed at the crystal[3].

-

Data Collection: The crystal is rotated through various orientations, and the diffraction pattern, consisting of a series of spots (reflections), is recorded by a detector[3][4]. The positions and intensities of these reflections contain the information about the crystal's internal structure[4].

4.3. Structure Solution and Refinement

The collected diffraction data is processed to solve and refine the crystal structure.

-

Unit Cell Determination: The geometry of the diffraction pattern is used to determine the dimensions and angles of the unit cell, the fundamental repeating unit of the crystal[4].

-

Space Group Determination: The symmetry of the diffraction pattern and systematic absences of certain reflections allow for the determination of the crystal's space group[4].

-

Structure Solution: The "phase problem," the loss of phase information during data collection, is overcome using computational methods like direct methods or Patterson synthesis to generate an initial model of the atomic positions[4].

-

Structure Refinement: The initial model is refined against the experimental data using least-squares methods to improve the atomic coordinates, thermal parameters, and overall fit of the model to the data.

Prospective Crystal Structure and Intermolecular Interactions

Based on the analysis of related tetrazole structures, the following intermolecular interactions are anticipated to be significant in the crystal packing of this compound.

5.1. Hydrogen Bonding

The thiol group (-SH) and the nitrogen atoms of the tetrazole ring are potential hydrogen bond donors and acceptors, respectively. Strong N-H···S or S-H···N hydrogen bonds could be a dominant feature in the crystal packing, potentially forming dimers or extended chains.

5.2. π-π Stacking

The aromatic tetrazole ring can participate in π-π stacking interactions with neighboring rings. These interactions, though weaker than hydrogen bonds, can play a crucial role in the overall stability of the crystal structure[5].

5.3. Other Interactions

-

C-H···N and C-H···S Interactions: Weak hydrogen bonds involving the C-H groups of the cyclohexyl ring and the nitrogen or sulfur atoms can further stabilize the crystal packing[6].

-

van der Waals Forces: The non-polar cyclohexyl groups are likely to engage in van der Waals interactions, contributing to the overall cohesive energy of the crystal.

Visualizing the Workflow

The logical flow of a crystal structure analysis can be represented as follows:

Conclusion

While the specific crystal structure of this compound remains to be determined, this guide provides a robust framework for its investigation. The synthesis of high-quality crystals and subsequent single-crystal X-ray diffraction analysis will be pivotal in elucidating its three-dimensional structure. The anticipated interplay of hydrogen bonding, π-π stacking, and other weak interactions will likely govern the supramolecular assembly in the solid state. The detailed experimental protocols and the workflow provided herein serve as a valuable resource for researchers embarking on the structural characterization of this and other novel tetrazole derivatives, ultimately contributing to the advancement of medicinal chemistry and materials science.

References

- 1. CN100462360C - N-cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole synthesis method - Google Patents [patents.google.com]

- 2. CN111233777A - Synthesis method of N-cyclohexyl-5- (4-chlorobutyl) -1H-tetrazole - Google Patents [patents.google.com]

- 3. creative-biostructure.com [creative-biostructure.com]

- 4. fiveable.me [fiveable.me]

- 5. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Intermolecular interactions in the crystal structures of substituted tetrazolones - CrystEngComm (RSC Publishing) [pubs.rsc.org]

Spectroscopic and Mechanistic Insights into 1-Cyclohexyl-1H-tetrazole-5-thiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Cyclohexyl-1H-tetrazole-5-thiol, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Furthermore, it outlines a relevant synthetic protocol and explores a key signaling pathway associated with a structurally related therapeutic agent, offering insights for drug development professionals.

Core Spectroscopic Data

The spectroscopic data for this compound (C₇H₁₂N₄S, Molecular Weight: 184.26 g/mol ) are summarized below. While direct experimental spectra for this specific compound are not publicly available in full, the following tables are compiled based on available database information and spectral data from closely related 1-substituted tetrazole-5-thiols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The expected chemical shifts are influenced by the electron-withdrawing nature of the tetrazole ring and the presence of the cyclohexyl and thiol groups.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

| Cyclohexyl -CH- | 4.0 - 4.5 | Multiplet |

| Cyclohexyl -CH₂- | 1.2 - 2.2 | Multiplet |

| Thiol -SH | 3.5 - 4.5 (broad) | Singlet |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Atom | Chemical Shift (δ, ppm) |

| Tetrazole C5 (C=S) | 160 - 165 |

| Cyclohexyl C1 (-CH-) | 55 - 60 |

| Cyclohexyl C2, C6 (-CH₂-) | 30 - 35 |

| Cyclohexyl C3, C5 (-CH₂-) | 25 - 30 |

| Cyclohexyl C4 (-CH₂-) | 24 - 26 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by absorption bands corresponding to the various functional groups present in the molecule. The tautomeric equilibrium between the thiol and thione forms can influence the spectrum.

Table 3: Key IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (thiol tautomer) | 3100 - 3000 | Medium, Broad |

| C-H Stretch (cyclohexyl) | 2950 - 2850 | Strong |

| S-H Stretch (thiol tautomer) | 2600 - 2550 | Weak |

| C=N Stretch (tetrazole ring) | 1620 - 1580 | Medium |

| C-N Stretch (tetrazole ring) | 1450 - 1400 | Medium |

| C=S Stretch (thione tautomer) | 1350 - 1150 | Strong |

| C-S Stretch (thiol tautomer) | 750 - 700 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. Electron ionization (EI) is a common method for analyzing such molecules.

Table 4: Major Mass Spectrometry Peaks (m/z) .[1]

| m/z | Relative Intensity | Proposed Fragment |

| 184 | Moderate | [M]⁺ (Molecular Ion) |

| 103 | High | [M - C₆H₁₁]⁺ |

| 55 | High | [C₄H₇]⁺ |

| 41 | High | [C₃H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic analysis of this compound, adapted from established procedures for similar compounds.

Synthesis of this compound

This synthesis is based on the reaction of an isothiocyanate with sodium azide.

Caption: Synthetic workflow for this compound.

Procedure:

-

In a round-bottom flask, dissolve cyclohexyl isothiocyanate (1 equivalent) in a mixture of water and pyridine.

-

Add sodium azide (1.2 equivalents) portion-wise while stirring at room temperature.

-

Continue stirring for 2-4 hours, monitoring the reaction progress by thin-layer chromatography.

-

Upon completion, carefully acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of 2-3.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by recrystallization or column chromatography.

Spectroscopic Analysis

NMR Spectroscopy:

-

Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

-

Process the spectra to determine chemical shifts (referenced to the solvent peak), multiplicities, and coupling constants.

IR Spectroscopy:

-

Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide.

-

Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Record the spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry:

-

Introduce a dilute solution of the sample into the mass spectrometer, typically using a gas chromatography (GC) or direct injection inlet.

-

Acquire the mass spectrum using electron ionization (EI) at 70 eV.

-

Analyze the resulting spectrum for the molecular ion peak and characteristic fragment ions.

Signaling Pathway Involvement: Insights from a Structurally Related Drug

While the specific biological activity of this compound is not extensively documented, the structurally related drug, Cilostazol, which contains the 1-cyclohexyl-1H-tetrazol-5-yl moiety, is a known phosphodiesterase 3 (PDE3) inhibitor. Understanding its mechanism of action can provide valuable insights for drug development professionals exploring derivatives of this scaffold.

Caption: Signaling pathway of a PDE3 inhibitor like Cilostazol.

The inhibition of PDE3 by compounds containing the 1-cyclohexyl-1H-tetrazol-5-yl moiety leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets. In vascular smooth muscle cells, this leads to vasodilation, while in platelets, it results in the inhibition of aggregation. This mechanism highlights the therapeutic potential of this chemical scaffold in cardiovascular diseases.

References

An In-depth Technical Guide on the Solubility of 1-Cyclohexyl-1H-tetrazole-5-thiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on the solubility of 1-Cyclohexyl-1H-tetrazole-5-thiol in various solvents. Due to the limited availability of specific quantitative data for this compound, this guide also includes qualitative solubility information for structurally related compounds to provide valuable context for researchers. Furthermore, a detailed experimental protocol for determining solubility is outlined, alongside a visual representation of the experimental workflow.

Introduction to this compound

This compound is a heterocyclic compound featuring a tetrazole ring, a cyclohexyl group, and a thiol group. The tetrazole moiety is a well-known bioisostere for the carboxylic acid group, often utilized in medicinal chemistry to enhance the metabolic stability and other pharmacokinetic properties of drug candidates. The lipophilic cyclohexyl group and the reactive thiol group further contribute to its unique chemical characteristics, making its solubility profile a critical parameter in various applications, including drug design and synthesis. Understanding its behavior in different solvents is essential for its effective use in research and development.

Solubility Data

Exhaustive searches of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. However, qualitative solubility information for structurally similar compounds provides an indication of its likely solubility characteristics.

Table 1: Qualitative Solubility of Compounds Structurally Related to this compound

| Compound Name | Structure | Solvent | Solubility |

| 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole | Ethanol | Soluble[1] | |

| Chloroform | Soluble[1] | ||

| Water | Limited solubility[1] | ||

| 1-Phenyl-1H-tetrazole-5-thiol | Ethanol | Soluble | |

| Acetone | Soluble | ||

| Chloroform | Soluble | ||

| Methanol | Soluble | ||

| Water | Partly Soluble |

Based on this information, it is reasonable to infer that this compound is likely to exhibit good solubility in polar organic solvents such as alcohols and chlorinated solvents, with limited solubility in water.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound. The following protocol provides a generalized procedure that can be adapted for this compound.

Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., ethanol, water, etc.)

-

Glass vials or flasks with airtight seals

-

Shaking incubator or orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of the Test System:

-

Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is formed and that equilibrium is established between the dissolved and undissolved compound.

-

Add a known volume of the chosen solvent to the vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility.

-

-

Analysis:

-

Accurately dilute the filtered sample with the solvent to a concentration that falls within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectroscopy. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

-

-

Calculation:

-

Calculate the solubility of the compound in the solvent using the following formula:

Solubility (g/L) = (Concentration of the diluted sample) × (Dilution factor)

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound using the shake-flask method.

Caption: Experimental workflow for solubility determination.

References

An In-depth Technical Guide on the Thermal Stability of 1-Cyclohexyl-1H-tetrazole-5-thiol

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the thermal stability of 1-Cyclohexyl-1H-tetrazole-5-thiol. In the absence of direct experimental data for this specific compound, this document synthesizes information from structurally analogous compounds to infer its thermal properties. The guide covers anticipated thermal decomposition pathways, presents thermal analysis data from related tetrazole derivatives, and provides detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). This information is intended to support research, development, and safety assessments involving this compound.

Introduction

This compound belongs to the class of tetrazole compounds, which are nitrogen-rich heterocycles with a wide range of applications in pharmaceuticals, materials science, and as gas-generating agents. The thermal stability of such compounds is a critical parameter, influencing their synthesis, storage, handling, and application. Understanding the thermal decomposition behavior is paramount for ensuring safety and predicting the shelf-life and performance of materials and active pharmaceutical ingredients.

Inferred Thermal Stability and Decomposition Pathways

The thermal stability of this compound is determined by the energetic landscape of its molecular structure, specifically the tetrazole ring, the thiol group, and the cyclohexyl substituent.

General Thermal Behavior of Tetrazoles: Tetrazole derivatives are known for their energetic nature due to the high nitrogen content of the heterocyclic ring. Thermal decomposition of the tetrazole ring is typically an exothermic process and can proceed through several pathways. The most common decomposition routes involve the elimination of molecular nitrogen (N₂) or hydrogen azide (HN₃). The specific pathway and the decomposition temperature are influenced by the nature of the substituents on the tetrazole ring. For instance, studies on various phenyl-tetrazoles indicate that the tetrazole ring generally decomposes exothermically at temperatures between 190–240 °C[1].

Influence of the Cyclohexyl and Thiol Groups: The N-cyclohexyl group is an alkyl substituent, which is expected to influence the thermal stability. The C-S bond in the thiol group is also a potential site for thermal cleavage. The overall decomposition of this compound is likely a multi-step process initiated by the decomposition of the tetrazole ring, followed by the fragmentation of the cyclohexyl and thiol moieties.

Proposed Decomposition Pathways: Based on the general understanding of tetrazole and thiol chemistry, the following decomposition pathways for this compound are proposed. The primary decomposition is expected to be the fragmentation of the tetrazole ring.

Caption: Proposed thermal decomposition pathways for this compound.

Quantitative Data from Analogous Compounds

To provide a quantitative estimate of the thermal stability of this compound, thermal analysis data from structurally related compounds are summarized below. These compounds share either the 1-substituted tetrazole-5-thiol core or contain a cyclohexyl or other alkyl/aryl substituent on the tetrazole ring.

| Compound | Method | Onset Decomposition Temp. (°C) | Peak Decomposition Temp. (°C) | Reference |

| 1-Phenyl-1H-tetrazole | DSC | ~210 | ~220 | An experimental and theoretical study...[1] |

| 1-(2-Chlorophenyl)-1H-tetrazole | DSC | ~190 | ~200 | An experimental and theoretical study...[1] |

| 1-(4-Hydroxyphenyl)-1H-tetrazole | DSC | ~230 | ~240 | An experimental and theoretical study...[1] |

| 1-(4-Methoxyphenyl)-1H-tetrazole | DSC | ~220 | ~230 | An experimental and theoretical study...[1] |

Note: The data presented is for comparative purposes to infer the potential thermal behavior of this compound. Actual values for the target compound may vary.

Based on these analogs, it is reasonable to anticipate that the thermal decomposition of this compound will likely commence in the range of 180-250 °C.

Experimental Protocols

To determine the precise thermal stability of this compound, the following standardized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the decomposition temperatures and the amount of volatile and non-volatile components.

Experimental Workflow for TGA:

Caption: Standard experimental workflow for Thermogravimetric Analysis (TGA).

Detailed TGA Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into an alumina crucible.

-

Instrument Setup: Place the crucible in a calibrated Thermogravimetric Analyzer.

-

Experimental Conditions:

-

Temperature Program: Heat the sample from 25 °C to 600 °C at a constant heating rate of 10 °C/min.

-

Atmosphere: Purge the furnace with dry nitrogen at a flow rate of 50 mL/min to provide an inert atmosphere.

-

-

Data Acquisition: Record the sample mass as a function of temperature.

-

Data Analysis: Plot the thermogravimetric (TG) curve (mass % vs. temperature) and its first derivative (DTG curve, d(mass %)/dT vs. temperature). The onset temperature of mass loss in the TG curve and the peak temperature in the DTG curve indicate the decomposition temperatures.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine transition temperatures (melting, crystallization) and to quantify the enthalpy of these transitions.

Experimental Workflow for DSC:

Caption: Standard experimental workflow for Differential Scanning Calorimetry (DSC).

Detailed DSC Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and hermetically seal it.

-

Instrument Setup: Place the sample pan and an empty reference pan into a calibrated Differential Scanning Calorimeter.

-

Experimental Conditions:

-

Temperature Program: Heat the sample from 25 °C to a temperature above its expected decomposition point (e.g., 300 °C) at a constant heating rate of 10 °C/min.

-

Atmosphere: Purge the DSC cell with dry nitrogen at a flow rate of 50 mL/min.

-

-

Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis: Plot the heat flow versus temperature. Endothermic events (like melting) will appear as peaks pointing down, while exothermic events (like decomposition) will appear as peaks pointing up. Determine the onset and peak temperatures for each thermal event and calculate the associated enthalpy changes.

Conclusion

While direct experimental data on the thermal stability of this compound is currently unavailable, this technical guide provides a robust framework for understanding its likely thermal behavior. Based on the analysis of structurally similar compounds, it is anticipated that the compound will undergo exothermic decomposition in the temperature range of 180-250 °C, primarily through the cleavage of the tetrazole ring with the evolution of nitrogen gas. For precise determination of its thermal properties and to ensure safe handling and application, it is strongly recommended that experimental TGA and DSC analyses are performed following the detailed protocols provided in this guide. The information herein serves as a valuable resource for researchers, scientists, and drug development professionals working with this and related tetrazole compounds.

References

A Century of Innovation: The Historical Development of Tetrazole-5-thiol Derivatives

An In-depth Technical Guide

The journey of tetrazole-5-thiol derivatives from a niche chemical curiosity to a cornerstone in medicinal chemistry and materials science is a compelling narrative of scientific discovery and innovation. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the historical development, synthetic evolution, and burgeoning applications of this unique heterocyclic scaffold.

Introduction: The Dawn of Tetrazole Chemistry

The story of tetrazole-5-thiol begins with the discovery of the parent tetrazole ring. In 1885, the Swedish chemist J. A. Bladin first synthesized a derivative of this novel five-membered ring containing four nitrogen atoms and one carbon atom.[1][2] For decades following this discovery, research into tetrazoles progressed slowly, with only a few hundred derivatives reported by 1950.[3] The landscape began to change dramatically in the mid-20th century as the vast potential of these compounds in medicine, agriculture, and materials science was recognized.[3]

The tetrazole-5-thiol subclass, characterized by a sulfur-containing functional group at the 5-position of the ring, offers a unique handle for synthetic modification and exhibits distinct physicochemical properties. A critical feature is the prototropic tautomerism, existing as an equilibrium between the tetrazole-5-thiol and tetrazole-5-thione forms (see Figure 3). This guide traces the evolution of these versatile molecules, from their initial synthesis to their role in modern drug design.

Evolution of Synthetic Methodologies

The primary and most enduring route to the tetrazole-5-thiol core involves the [3+2] cycloaddition reaction between an isothiocyanate (R-NCS) and an azide source.[4][5][6] The methodologies for this transformation have evolved significantly over time, driven by the need for higher yields, milder conditions, and improved safety.

Early Methods (Pre-2000)

Initial syntheses often relied on harsh conditions and hazardous reagents. The use of hydrazoic acid (HN₃) was common for the synthesis of various tetrazoles, but its high toxicity and explosive nature posed significant risks.[7] Early alkylation reactions to produce 5-thioether derivatives also suffered from poor yields and required vigorous conditions.[8]

Modern and Greener Approaches (Post-2000)

The turn of the 21st century saw a shift towards safer and more efficient synthetic protocols. A major advancement was the development of methods using sodium azide (NaN₃) in conjunction with catalysts in aqueous media.

-

Aqueous Synthesis: A facile and efficient one-pot synthesis was developed for 1-substituted tetrazole-5-thiones by reacting organic isothiocyanates with sodium azide in water at room temperature, with pyridine often added to accelerate the reaction.[8][9] This approach offers good to excellent yields (76-97%) and avoids hazardous organic solvents.[8][9]

-

One-Pot S-Alkylation/Arylation: Building on the aqueous synthesis, a highly regioselective one-pot method was developed to create 1-substituted 5-alkyl(or aryl)sulfanyltetrazoles. By adding alkyl or aryl halides directly to the initial reaction mixture, the corresponding S-derivatives are formed exclusively in high yields (88-98%).[8]

This progression reflects a broader trend in organic chemistry towards developing more sustainable and environmentally friendly synthetic routes.

Data Summary: Synthesis and Biological Activity

The following tables summarize key quantitative data related to the synthesis and biological evaluation of tetrazole-5-thiol derivatives, compiled from various studies.

Table 1: Comparison of Synthetic Methods for 1-Substituted-1H-tetrazole-5-thiones

| Method Description | Reagents | Conditions | Typical Yield (%) | Reference |

| Aqueous One-Pot | R-NCS, NaN₃, Pyridine | Water, Room Temperature, 2-6 h | 76-97 | [8][9] |

| Thioalkylation | 1-Benzyl-1H-tetrazole-5-thiol, 1,3-Dibromopropane | Tetrahydrofuran | Good | [5] |

| One-Pot S-Alkylation | R-NCS, NaN₃, Pyridine, R'-X | Water, Room Temperature, 2 h | 88-98 | [8] |

Table 2: Selected Biological Activities of Tetrazole-5-thiol Derivatives

| Compound/Derivative Class | Biological Activity | Quantitative Data | Reference |

| 1-Benzyl-5-[3-(substituted)propylthio]-1H-tetrazoles | Antibacterial / Antifungal | Moderate activity against tested organisms | [3] |

| Tetrazole-bearing compounds | COX-2 Inhibition | IC₅₀ = 0.23 µM (Compound 7c) | [10] |

| Tetrazole-bearing compounds | TNF-α Inhibition | 37.6 pg/ml (Compound 7c) | [10] |

| Tetrazole-bearing compounds | IL-6 Inhibition | 42.8 pg/ml (Compound 6) | [10] |

| Triterpenoid hybrids of 1-tetrazole-5-thione | SARS-CoV-2 3CLpro Inhibition | Remarkable inhibition observed | [9] |

Key Applications and Historical Milestones

The applications of tetrazole-5-thiol derivatives have expanded in lockstep with the refinement of their synthesis.

-

Medicinal Chemistry: The tetrazole ring is widely recognized as a bioisostere of the carboxylic acid group, meaning it can mimic the biological activity of a carboxylic acid while offering improved metabolic stability and membrane permeability.[11][12][13] This property has made tetrazoles, including the 5-thiol derivatives, highly attractive scaffolds in drug design. They have been investigated and developed for a wide array of pharmacological activities, including:

-

Antimicrobial and Antifungal: Numerous studies have synthesized series of 5-thio-substituted tetrazoles and demonstrated their activity against various bacteria and fungi.[3][5][14]

-

Anti-inflammatory: Certain derivatives have shown potent dual inhibitory activity against inflammatory mediators like TNF-α and IL-6, as well as selective inhibition of the COX-2 enzyme.[10]

-

Antiviral: The tetrazole scaffold is present in various antiviral agents.[11][13][14] Recently, hybrids incorporating the 1-tetrazole-5-thione moiety have shown potential as covalent inhibitors of the SARS-CoV-2 3CLpro protease.[9]

-

-

Oligonucleotide Synthesis: Derivatives such as 5-Ethylthio-1H-Tetrazole (ETT) are well-established as vital activators for the coupling reactions in solid-phase oligonucleotide synthesis, a fundamental process in biotechnology and diagnostics.[12]

-

Coordination Chemistry: The multiple nitrogen atoms of the tetrazole ring, combined with the sulfur atom of the thiol group, provide excellent coordination sites for metal ions, making them valuable ligands in the construction of functional metal-organic complexes.[4][15]

Mandatory Visualizations

The following diagrams illustrate key historical and chemical concepts related to tetrazole-5-thiol derivatives.

Caption: A timeline of key milestones in the development of tetrazole chemistry.

Caption: General synthetic pathways to tetrazole-5-thiol and its S-derivatives.

Caption: Tautomeric equilibrium between the thiol and thione forms.

Detailed Experimental Protocols

The following protocols are generalized representations of common synthetic procedures cited in the literature. Researchers should consult the original publications for specific substrate details and safety information.

Protocol 1: General One-Pot Synthesis of 1-Substituted-1H-tetrazole-5-thiones in Water [8][9]

-

Materials:

-

Organic isothiocyanate (R-NCS) (1.0 eq)

-

Sodium azide (NaN₃) (1.2 eq)

-

Pyridine (0.5 eq)

-

Deionized water

-

Hydrochloric acid (HCl), 2M

-

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer, add the organic isothiocyanate, sodium azide, and deionized water.

-

Add pyridine to the mixture.

-

Stir the reaction mixture vigorously at room temperature for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture in an ice bath.

-

Carefully acidify the mixture to pH ~2-3 by the dropwise addition of 2M HCl to precipitate the product.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to yield the 1-substituted-1H-tetrazole-5-thione.

-

Protocol 2: Synthesis of 1-Benzyl-5-[(3-bromopropyl)thio]-1H-tetrazole [5]

-

Materials:

-

1-Benzyl-1H-tetrazole-5-thiol (1.0 eq)

-

1,3-Dibromopropane (1.2 eq)

-

Base (e.g., K₂CO₃ or NaH) (1.1 eq)

-

Anhydrous tetrahydrofuran (THF)

-

-

Procedure:

-

In a flame-dried, three-neck flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 1-benzyl-1H-tetrazole-5-thiol in anhydrous THF.

-

Add the base portion-wise at 0 °C and stir for 30 minutes.

-

Add 1,3-dibromopropane dropwise to the suspension.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by adding saturated ammonium chloride solution.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired 1-benzyl-5-[(3-bromopropyl)thio]-1H-tetrazole.

-

Protocol 3: Condensation with Amines or Thiols [5]

-

Materials:

-

1-Benzyl-5-[(3-bromopropyl)thio]-1H-tetrazole (1.0 eq)

-

Desired amine or thiol nucleophile (1.1 eq)

-

Base (e.g., Triethylamine or K₂CO₃) (1.2 eq)

-

Solvent (e.g., Acetonitrile or DMF)

-

-

Procedure:

-

Dissolve 1-benzyl-5-[(3-bromopropyl)thio]-1H-tetrazole in the chosen solvent in a round-bottom flask.

-

Add the amine or thiol nucleophile, followed by the base.

-

Heat the reaction mixture (e.g., to 60-80 °C) and stir until the starting material is consumed (monitor by TLC).

-

Cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product via column chromatography or recrystallization to yield the final 5-thio-substituted tetrazole derivative.

-

Conclusion and Future Outlook

The historical development of tetrazole-5-thiol derivatives is a testament to the enduring power of synthetic chemistry to unlock novel functionalities for diverse applications. From early, challenging syntheses to modern, efficient, and green methodologies, the accessibility of these compounds has increased dramatically. Their role as a versatile scaffold, particularly as a carboxylic acid bioisostere, has cemented their importance in modern drug discovery, with demonstrated potential across antimicrobial, anti-inflammatory, and antiviral fields. As synthetic methods continue to advance and our understanding of their biological interactions deepens, tetrazole-5-thiol derivatives are poised to remain a fruitful area of research, promising new solutions in both medicine and materials science for years to come.

References

- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 2. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Synthesis of selected 5-thio-substituted tetrazole derivatives and evaluation of their antibacterial and antifungal activities | Scilit [scilit.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity: Computational analysis, molecular modeling study and region-specific cyclization using 2D NMR tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. nbinno.com [nbinno.com]

- 13. chemrestech.com [chemrestech.com]

- 14. researchgate.net [researchgate.net]

- 15. lifechemicals.com [lifechemicals.com]

Potential Biological Activities of 1-Cyclohexyl-1H-tetrazole-5-thiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 1-Cyclohexyl-1H-tetrazole-5-thiol

This compound (C7H12N4S, MW: 184.26 g/mol ) is a known chemical entity.[1] The tetrazole ring is a key feature in medicinal chemistry, often serving as a bioisosteric replacement for a carboxylic acid group, which can improve a molecule's metabolic stability and pharmacokinetic profile.[3][4][5] The thiol group at the 5-position introduces a nucleophilic and potentially reactive center, which is a common feature in various enzyme inhibitors. The cyclohexyl group at the 1-position adds lipophilicity, which can influence cell permeability and interaction with hydrophobic binding pockets in biological targets.

Given the lack of direct experimental data on this compound, this guide will extrapolate potential activities from related chemical structures, including other 1-substituted tetrazole-5-thiols and molecules containing the 1-cyclohexyl-tetrazole scaffold.

Potential Biological Activities and Supporting Data from Related Compounds

Based on the activities of structurally similar compounds, this compound could plausibly exhibit antimicrobial, anticancer, and enzyme inhibitory activities.

Potential Antimicrobial Activity

The tetrazole nucleus is a common scaffold in the design of new antimicrobial agents.[6] Various derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[7][8][9][10]

Table 1: Antimicrobial Activities of Representative Tetrazole Derivatives

| Compound/Derivative Class | Organism(s) | Activity Metric (e.g., MIC) | Reference(s) |

| 1,5-disubstituted tetrazoles | Staphylococcus aureus, Bacillus subtilis, Enterococcus spp., Micrococcus spp. | MIC: 1 - 208 µM | [7] |

| 1-[(tetrazol-5-yl)methyl]indole derivatives | Aspergillus Niger, Penicillium sp, Candida albicans, Bacillus subtilis, Streptococcus lacti, Escherichia coli, Pseudomonas sp. | Potent antibacterial and antifungal activity | [8] |

| (E)-1-aryl-2-(1H-tetrazol-5-yl)acrylonitrile derivatives | Aspergillus janus, Staphylococcus aureus, Aspergillus niger | Excellent resistance against fungal strains | [9] |

| Pyrazole-linked tetrazole derivatives | Staphylococcus aureus, Bacillus subtilis, Bacillus megaterium, Escherichia coli, Pseudomonas aeruginosa, Shigella spp. | Good to moderate antibacterial activity | [10] |

Potential Anticancer Activity

The tetrazole scaffold is considered a "privileged structure" in the discovery of anticancer agents, with derivatives showing promise against a range of cancer cell lines.[11]

Table 2: Anticancer Activities of Representative Tetrazole Derivatives

| Compound/Derivative Class | Cell Line(s) | Activity Metric (e.g., IC50) | Reference(s) |

| 1,2,3-Triazole linked tetrahydrocurcumin derivatives with tetrazole moiety | HeLa, A549, HepG2, HCT-116 | Potent cytotoxic activity | [12][13] |

| Ciprofloxacin-1,2,4-triazole-5(4H)-thione hybrids (related azole-thiones) | A549, MCF-7 | IC50: 37.28-49.05 µM | [14] |

| 5-substituted 1H-tetrazole derivatives | A431 (epidermoid carcinoma), HCT116 (colon cancer) | IC50 (for compound 4c): 44.77 µg/mL (A431), 201.45 µg/mL (HCT116) | [15] |

Potential Enzyme Inhibition

The tetrazole-5-thiol moiety is a known structural alert for enzyme inhibition. For instance, 1-methyltetrazole-5-thiol has been shown to inhibit aldehyde dehydrogenase after microsomal activation.[16] Additionally, the 1-cyclohexyl-tetrazole moiety is a key component of Cilostazol, a phosphodiesterase 3 (PDE3) inhibitor.[17]

Table 3: Enzyme Inhibition by Representative Tetrazole Derivatives

| Compound | Target Enzyme | Activity Metric (e.g., IC50) | Reference(s) |

| 1-methyltetrazole-5-thiol | Aldehyde Dehydrogenase (ALDH) | Inhibition dependent on microsomal activation | [16] |

| Cilostazol (contains 1-cyclohexyl-tetrazole) | Phosphodiesterase 3 (PDE3) | Not specified in abstract | [17] |

| Imidazole-biaryl-tetrazole derivatives | S-nitrosoglutathione reductase (GSNOR) | IC50: <15 nM | [18] |

| 5-(1-aryl-1H-tetrazol-5-ylsulfanylmethyl)-N-xylopyranosyl-1,3,4-oxa(thia)diazol-2-amines | Protein Tyrosine Phosphatase 1B (PTP1B) | Exhibited PTP1B inhibition | [19] |

Proposed Experimental Protocols

The following are detailed methodologies for key experiments to assess the potential biological activities of this compound.

Synthesis of this compound

A general synthesis approach can be adapted from the synthesis of analogous 1-alkyl-1H-tetrazole-5-thiols.[20]

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyclohexyl isothiocyanate in a suitable solvent such as ethanol.

-

Azide Addition: Add an aqueous solution of sodium azide to the flask.

-

Reflux: Heat the reaction mixture to reflux (approximately 90°C) and maintain for 3-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the mixture and remove the ethanol under reduced pressure. Wash the aqueous residue with a non-polar solvent like diethyl ether to remove any unreacted starting material.

-

Acidification and Extraction: Acidify the aqueous layer to pH 2 with concentrated hydrochloric acid. This will protonate the tetrazole-thiolate. Extract the product into an organic solvent such as diethyl ether.

-

Purification: Wash the organic extract with water, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

Caption: Workflow for the synthesis of this compound.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound.

Protocol:

-

Prepare Stock Solution: Dissolve this compound in dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL).

-

Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: Add a standardized inoculum of the test microorganism (e.g., ~5 x 10^5 CFU/mL for bacteria) to each well.

-

Controls: Include a positive control (microorganism in broth without compound) and a negative control (broth only).

-

Incubation: Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the effect of the compound on the viability of cancer cell lines.[12][13][15]

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., HCT-116, A549) in a 96-well plate at a density of ~5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (prepared by serial dilution from a DMSO stock) for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.

-

IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the compound concentration.

References

- 1. 1-cyclohexyl-1H-1,2,3,4-tetrazole-5-thiol | C7H12N4S | CID 708462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 4. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. isfcppharmaspire.com [isfcppharmaspire.com]

- 7. biocomp.chem.uw.edu.pl [biocomp.chem.uw.edu.pl]

- 8. Synthesis and antimicrobial activity of new 1-[(tetrazol-5-yl)methyl] indole derivatives, their 1,2,4-triazole thioglycosides and acyclic analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Antimicrobial Activity of (E)-1-Aryl-2-(1H-tetrazol-5-yl)acrylonitrile Derivatives via [3+2] Cycloaddition Reaction Using Reusable Heterogeneous Nanocatalyst under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Exploring Novel Pyrazole-Fused 1H-tetrazol-5-yl: Synthesis, SAR and Antimicrobial Efficacy | The Bioscan [thebioscan.com]

- 11. Tetrazole: A privileged scaffold for the discovery of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The In Vitro Anticancer Activity and Potential Mechanism of Action of 1-[(1R,2S)-2-fluorocyclopropyl]Ciprofloxacin-(4-methyl/phenyl/benzyl-3- aryl)-1,2,4-triazole-5(4H)-thione Hybrids | Bentham Science [eurekaselect.com]

- 15. One-pot synthesis, computational chemical study, molecular docking, biological study, and in silico prediction ADME/pharmacokinetics properties of 5-substituted 1H-tetrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Ability of 1-methyltetrazole-5-thiol with microsomal activation to inhibit aldehyde dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 6-[4-(1-Cyclohexyl-1H-tetrazol-5-yl)butoxy]-3,4-dihydro-2-(1H)quinolinone (cilostazol), a phosphodiesterase type 3 inhibitor, reduces infarct size via activation of mitochondrial Ca2+-activated K+ channels in rabbit hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Discovery of 5-(2-chloro-4'-(1H-imidazol-1-yl)-[1,1'-biphenyl]-4-yl)-1H-tetrazole as potent and orally efficacious S-nitrosoglutathione reductase (GSNOR) inhibitors for the potential treatment of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis and bioactivity of 5-(1-aryl-1H-tetrazol-5-ylsulfanylmethyl)-N-xylopyranosyl-1,3,4-oxa(thia)diazol-2-amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. prepchem.com [prepchem.com]

An In-depth Technical Guide to 1-Cyclohexyl-1H-tetrazole-5-thiol: Synthesis, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of 1-Cyclohexyl-1H-tetrazole-5-thiol, a heterocyclic compound of interest in medicinal chemistry. This document details its synthesis, physicochemical properties, and potential biological activities, with a particular focus on its relationship to known therapeutic agents. Experimental protocols and quantitative data are presented to facilitate further research and development.

Chemical and Physical Properties

This compound is a white solid with a molecular formula of C7H12N4S and a molecular weight of 184.26 g/mol .[1] Key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C7H12N4S | PubChem[1] |

| Molecular Weight | 184.26 g/mol | PubChem[1] |

| IUPAC Name | 1-cyclohexyl-1H-1,2,3,4-tetrazole-5-thiol | PubChem[1] |

| CAS Number | 49847-44-1 | PubChem[1] |

| Appearance | White powder | Han et al. |

| Melting Point | 130 °C | Han et al. |

Synthesis of this compound

A facile one-pot synthesis method for 1-substituted tetrazole-5-thiones, including this compound, has been reported. This method involves the reaction of an organic isothiocyanate with sodium azide in the presence of pyridine in water at room temperature. The reaction with cyclohexyl isothiocyanate has been shown to produce a high yield of the desired product.

Experimental Protocol: One-Pot Synthesis

Materials:

-

Cyclohexyl isothiocyanate

-

Sodium azide (NaN3)

-

Pyridine

-

Water

-

Ethyl acetate

-

n-hexane

Procedure:

-

Cyclohexyl isothiocyanate (1 mmol) is reacted with sodium azide (1.2 mmol) and pyridine (3 mmol) in water (3 mL) at room temperature.

-

The solution is stirred for 2 hours.

-

Upon completion of the reaction, the product is isolated.

-

The resulting solid is recrystallized from ethyl acetate and n-hexane to yield 1-Cyclohexyl-1H-tetrazole-5(4H)-thione as a white powder.

Yield: 97%

Spectroscopic Data:

-

1H NMR (300 MHz, CDCl3): δ 13.30 (s, 1H, NH), 4.67-4.56 (m, 1H), 2.09 (m, 2H), 1.90 (m, 2H), 1.70 (m, 1H), 1.49-1.20 (m, 5H).

The following diagram illustrates the workflow for the one-pot synthesis of this compound.

References

Methodological & Application

Application Notes and Protocols for 1-Cyclohexyl-1H-tetrazole-5-thiol as a Corrosion Inhibitor

Introduction

Tetrazole derivatives are a class of heterocyclic organic compounds that have demonstrated significant potential as corrosion inhibitors for various metals and alloys, particularly in acidic environments. These molecules typically function by adsorbing onto the metal surface, forming a protective barrier that impedes the corrosive process. The presence of nitrogen and sulfur atoms in their structure facilitates strong coordination with metal surfaces. This document outlines the potential applications and detailed experimental protocols for evaluating the efficacy of 1-Cyclohexyl-1H-tetrazole-5-thiol as a corrosion inhibitor.

Proposed Mechanism of Action

This compound is hypothesized to inhibit corrosion through a mechanism involving the adsorption of its molecules onto the metal surface. The tetrazole ring and the thiol group are rich in electrons and can form coordinate bonds with the vacant d-orbitals of metal atoms. The cyclohexyl group, being a bulky substituent, could further enhance the surface coverage, leading to a more effective protective film. This film acts as a physical barrier, isolating the metal from the corrosive environment.

Caption: Proposed mechanism of corrosion inhibition.

Quantitative Data from Analogous Compounds

The following tables summarize quantitative data obtained from studies on 1-Phenyl-1H-tetrazole-5-thiol (PTZ), a structurally similar compound. This data can be used as a benchmark for evaluating the performance of this compound.

Table 1: Potentiodynamic Polarization Data for 1-Phenyl-1H-tetrazole-5-thiol on Q235 Steel in 1 M HCl [1]

| Inhibitor Conc. (mM) | Corrosion Potential (Ecorr) (mV vs. SCE) | Corrosion Current Density (icorr) (µA/cm²) | Inhibition Efficiency (IE%) |

| 0 | -485 | 1056 | - |

| 0.1 | -480 | 189.2 | 82.1 |

| 0.5 | -475 | 89.6 | 91.5 |

| 1.0 | -470 | 58.7 | 94.4 |

| 2.0 | -465 | 42.1 | 96.0 |

| 5.0 | -460 | 30.7 | 97.1 |

Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for 1-Phenyl-1H-tetrazole-5-thiol on Q235 Steel in 1 M HCl [1]

| Inhibitor Conc. (mM) | Charge Transfer Resistance (Rct) (Ω·cm²) | Double Layer Capacitance (Cdl) (µF/cm²) | Inhibition Efficiency (IE%) |

| 0 | 25.8 | 125.6 | - |

| 0.1 | 148.2 | 85.4 | 82.6 |

| 0.5 | 295.1 | 62.1 | 91.2 |

| 1.0 | 458.7 | 45.8 | 94.4 |

| 2.0 | 689.5 | 32.7 | 96.3 |

| 5.0 | 985.4 | 21.3 | 97.4 |

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the corrosion inhibition performance of this compound.

Weight Loss Method

This gravimetric method provides a direct measure of the corrosion rate.

Materials:

-

Metal coupons (e.g., mild steel, copper) of known dimensions

-

Corrosive medium (e.g., 1 M HCl, 0.5 M H₂SO₄)

-

This compound

-

Analytical balance (±0.1 mg)

-

Polishing papers of different grades

-

Acetone, ethanol, and deionized water

-

Thermostatic water bath

Procedure:

-

Mechanically polish the metal coupons with successively finer grades of polishing paper.

-

Degrease the coupons with acetone, rinse with ethanol, and then with deionized water.

-

Dry the coupons and store them in a desiccator.

-

Weigh the coupons accurately using an analytical balance.

-

Prepare the corrosive solution with and without various concentrations of this compound.

-

Immerse the weighed coupons in the test solutions for a specified period (e.g., 24 hours) at a constant temperature.

-

After the immersion period, retrieve the coupons, and remove the corrosion products by cleaning with a suitable solution (e.g., a solution containing HCl and hexamine).

-

Rinse the coupons with deionized water, dry them, and reweigh them.

-

Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:

-

CR (mm/year) = (87.6 × ΔW) / (A × T × ρ)

-

ΔW = Weight loss in mg

-

A = Area of the coupon in cm²

-

T = Immersion time in hours

-

ρ = Density of the metal in g/cm³

-

-

IE% = [(CR₀ - CRᵢ) / CR₀] × 100

-

CR₀ = Corrosion rate in the absence of the inhibitor

-

CRᵢ = Corrosion rate in the presence of the inhibitor

-

-

Caption: Experimental workflow for the weight loss method.

Electrochemical Measurements

Electrochemical techniques provide rapid and detailed information about the corrosion process and the inhibitor's mechanism.

Apparatus:

-

Potentiostat/Galvanostat with impedance measurement capabilities

-

Three-electrode electrochemical cell:

-

Working Electrode (WE): Metal sample (e.g., mild steel)

-

Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl

-

Counter Electrode (CE): Platinum or graphite rod

-

-

Corrosive solution with and without inhibitor

4.2.1. Potentiodynamic Polarization (PDP)

Procedure:

-

Assemble the three-electrode cell with the polished metal sample as the working electrode.

-

Allow the open circuit potential (OCP) to stabilize (typically for 30-60 minutes).

-

Scan the potential from a cathodic value to an anodic value relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).

-

Record the resulting current density.

-

Plot the logarithm of the current density versus the potential (Tafel plot).

-

Extrapolate the linear portions of the cathodic and anodic curves to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).

-

Calculate the inhibition efficiency using:

-

IE% = [(icorr₀ - icorrᵢ) / icorr₀] × 100

-

icorr₀ = Corrosion current density without inhibitor

-

icorrᵢ = Corrosion current density with inhibitor

-

-

4.2.2. Electrochemical Impedance Spectroscopy (EIS)

Procedure:

-

Assemble the three-electrode cell and allow the OCP to stabilize.

-

Apply a small amplitude AC voltage signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).

-

Measure the impedance response of the system.

-

Represent the data as Nyquist and Bode plots.

-

Model the impedance data using an appropriate equivalent electrical circuit to determine parameters like the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).

-

Calculate the inhibition efficiency using:

-

IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100

-

Rct₀ = Charge transfer resistance without inhibitor

-

Rctᵢ = Charge transfer resistance with inhibitor

-

-

Caption: Workflow for electrochemical measurements.

Surface Analysis

To visualize the formation of the protective film, surface analysis techniques can be employed.

-

Scanning Electron Microscopy (SEM): To observe the surface morphology of the metal before and after immersion in the corrosive medium, with and without the inhibitor.

-

Atomic Force Microscopy (AFM): To provide a three-dimensional profile of the surface and assess its roughness.

-

X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition of the surface film and identify the chemical states of the adsorbed inhibitor molecules.

By following these protocols and using the provided data as a reference, researchers can effectively evaluate the potential of this compound as a corrosion inhibitor and elucidate its mechanism of action.